molecular formula C9H9Cl2NO2 B1605938 (3,4-Dichloro-benzylamino)-acetic acid CAS No. 261959-65-3

(3,4-Dichloro-benzylamino)-acetic acid

Cat. No.: B1605938
CAS No.: 261959-65-3
M. Wt: 234.08 g/mol
InChI Key: NVBIZGJYFBBRBO-UHFFFAOYSA-N
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Description

(3,4-Dichloro-benzylamino)-acetic acid is a useful research compound. Its molecular formula is C9H9Cl2NO2 and its molecular weight is 234.08 g/mol. The purity is usually 95%.
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Scientific Research Applications

Photochemical Transformation of Diclofenac

Diclofenac, chemically related to the compound of interest, undergoes photolytic transformation in aqueous solutions, leading to various transformation products (TPs). These TPs include 8-chloro-9H-carbazol-1-yl acetic acid (Cz1), 2-(2-chloro-phenylamino)-benzaldehyde (Ald), and (1,4-dioxo-4,9-dihydro-1H-carbazol-8-yl) acetic acid (Cz4). The study highlights the photochemical pathways and the environmental implications of diclofenac and its TPs in water bodies (Eriksson et al., 2010).

Corrosion Control in Steel

A newly synthesized glycine derivative, closely related to the compound , effectively controls mild steel corrosion in concentrated sulfuric acid solutions. This research demonstrates the potential for using such compounds in industrial applications to protect infrastructure against corrosive agents (Amin & Ibrahim, 2011).

Purification of Water Using Titanium Dioxide Suspensions

Studies have shown that various organic compounds, including acetic acid, can be oxidized to carbon dioxide in aerated, aqueous suspensions of TiO2 under UV light. This process is significant for the purification of water, indicating the broader environmental applications of understanding and utilizing specific chemical transformations (Matthews, 1990).

Catalytic Oxidative Condensation of Methane to Acetic Acid

Research into the direct, selective, oxidative condensation of methane to acetic acid has shown that palladium catalyzes the reaction, demonstrating an innovative pathway for acetic acid production from simpler molecules. This catalytic process could revolutionize the petrochemical industry by providing a more efficient method for producing acetic acid from methane (Periana et al., 2003).

Properties

IUPAC Name

2-[(3,4-dichlorophenyl)methylamino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl2NO2/c10-7-2-1-6(3-8(7)11)4-12-5-9(13)14/h1-3,12H,4-5H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVBIZGJYFBBRBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CNCC(=O)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70330068
Record name (3,4-Dichloro-benzylamino)-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70330068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

261959-65-3
Record name (3,4-Dichloro-benzylamino)-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70330068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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